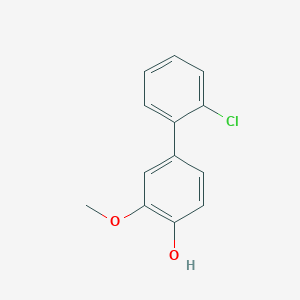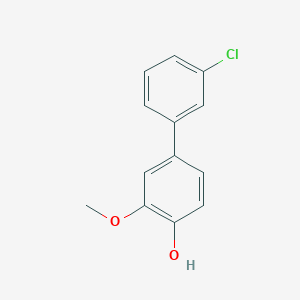
4-(2,4-Difluorophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Difluorophenyl)-2-methoxyphenol, 95% (hereafter referred to as DFPM) is a phenolic compound used in a variety of scientific applications. It is a white crystalline solid with a melting point of 93-94 °C and a boiling point of 246-247 °C. DFPM has a range of uses in organic synthesis, analytical chemistry, and biochemistry due to its diverse biological activities.
Applications De Recherche Scientifique
DFPM has a range of scientific research applications. It has been used as a reagent in the synthesis of a range of compounds, including 2-methoxy-4-fluorophenylboronic acid, 4-fluorophenylboronic acid, and 4-fluorophenylacetic acid. DFPM has also been used as a catalyst in the synthesis of a range of compounds, including 4-fluorophenylacetic acid, 4-fluorophenylboronic acid, and 4-fluorophenylboronic acid. Additionally, DFPM has been used as a reagent in the synthesis of a range of pharmaceuticals, including 4-fluorophenylacetic acid and 4-fluorophenylboronic acid.
Mécanisme D'action
The mechanism of action of DFPM is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens in the body. This inhibition of aromatase can lead to a decrease in the production of estrogens, which can have a range of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFPM are not fully understood. However, it is believed that the compound can have a range of effects on the body, including a decrease in the production of estrogens, an increase in the production of androgens, and an increase in the activity of the enzyme 5α-reductase. These effects can lead to a range of physiological changes, including an increase in muscle mass, an increase in bone density, and an increase in libido.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DFPM in lab experiments include its high purity (95%), its low cost, and its ease of synthesis. However, there are some limitations to using DFPM in lab experiments. These include its limited solubility in water, its potential for toxicity, and its potential for interference with other compounds.
Orientations Futures
There are a number of potential future directions for the use of DFPM. These include further research into its mechanism of action, further research into its biochemical and physiological effects, and further research into its potential applications in the synthesis of pharmaceuticals. Additionally, further research into its potential toxicity and its potential for interference with other compounds could lead to the development of more effective and safer lab protocols. Finally, further research into its potential applications in the synthesis of other compounds could lead to the development of new and improved synthesis methods.
Méthodes De Synthèse
DFPM is synthesized by a two-step process. The first step involves the reaction of 2,4-difluorophenol and ethyl chloroformate in the presence of sodium carbonate. The second step involves the reaction of the product from the first step with 2-methoxybenzaldehyde in the presence of sodium bicarbonate. This two-step process yields DFPM with a purity of 95%.
Propriétés
IUPAC Name |
4-(2,4-difluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-13-6-8(2-5-12(13)16)10-4-3-9(14)7-11(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSRXUFEPASTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685521 |
Source


|
| Record name | 2',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)-2-methoxyphenol | |
CAS RN |
1261947-49-2 |
Source


|
| Record name | 2',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














